XLogP3-AA Lipophilicity Ranking Within the Homologous n-Alkyl Ester Series
The computed XLogP3-AA of heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is 6.9, positioning it at a discrete intermediate point within the homologous ester series: methyl ester (4.0), pentyl ester (5.8), heptyl ester (6.9), and octyl ester (7.5) . The heptyl ester thus provides an incremental +1.1 logP units over the pentyl ester and −0.6 logP units relative to the octyl ester. In drug-discovery contexts, this specific lipophilicity window may offer a differentiated balance between membrane permeation and aqueous solubility compared to shorter-chain (potentially overly polar) and longer-chain (potentially overly lipophilic) congeners.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.9 (PubChem CID 3766587) |
| Comparator Or Baseline | Methyl ester XLogP3-AA = 4.0 (CID 698713); Pentyl ester XLogP3-AA = 5.8 (CID 3278042); Octyl ester XLogP3-AA = 7.5 (CID 1921796) |
| Quantified Difference | ΔXLogP3 = +2.9 vs methyl; +1.1 vs pentyl; −0.6 vs octyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); all values derived from identical computational method ensuring internal consistency |
Why This Matters
In SAR and lead-optimization campaigns, a ΔlogP of ~1.0 unit between adjacent homologs can shift predicted passive permeability coefficients by approximately 3- to 5-fold, making the heptyl ester a non-substitutable intermediate for fine-tuning lipophilicity-dependent biological readouts.
- [1] PubChem computed XLogP3-AA values: CID 698713 (methyl, 4.0), CID 3278042 (pentyl, 5.8), CID 3766587 (heptyl, 6.9), CID 1921796 (octyl, 7.5). National Center for Biotechnology Information. Accessed May 2026. View Source
